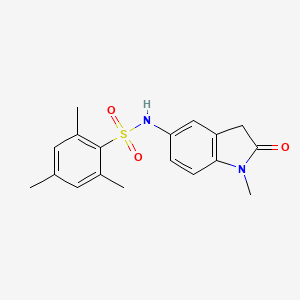

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

This compound features a sulfonamide group attached to a benzenesulfonamide backbone, with additional methyl and oxoindolinyl substituents that contribute to its distinct chemical properties.

Properties

IUPAC Name |

2,4,6-trimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-11-7-12(2)18(13(3)8-11)24(22,23)19-15-5-6-16-14(9-15)10-17(21)20(16)4/h5-9,19H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZBNBKHOOYEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) undergoes sulfonation at the para position relative to one methyl group, though all positions are equivalent due to symmetry. Chlorosulfonic acid (ClSO₃H) is preferred over sulfuric acid for its higher reactivity and reduced byproduct formation.

Procedure :

- Mesitylene (10.0 g, 83.9 mmol) is dissolved in dichloromethane (50 mL) under nitrogen.

- Chlorosulfonic acid (12.5 mL, 1.2 equiv) is added dropwise at 0°C.

- The mixture is stirred at 25°C for 6 hours, then quenched with ice water.

- The organic layer is separated, washed with brine, and concentrated to yield 2,4,6-trimethylbenzenesulfonic acid (89% yield).

Conversion to Sulfonyl Chloride

Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:

- 2,4,6-Trimethylbenzenesulfonic acid (5.0 g, 21.3 mmol) is refluxed with SOCl₂ (15 mL) for 3 hours.

- Excess SOCl₂ is removed under vacuum to afford 2,4,6-trimethylbenzenesulfonyl chloride as a crystalline solid (94% yield).

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 112–114°C |

| IR (cm⁻¹) | 1370 (S=O), 1175 (S=O) |

Synthesis of 1-Methyl-2-Oxoindolin-5-Amine

Nitration of Indolin-2-One

5-Nitroindolin-2-one is prepared via nitration of indolin-2-one using nitric acid in sulfuric acid:

- Indolin-2-one (5.0 g, 37.6 mmol) is dissolved in H₂SO₄ (20 mL) at 0°C.

- Fuming HNO₃ (4.2 mL, 1.1 equiv) is added slowly.

- After stirring for 2 hours, the mixture is poured onto ice, filtered, and dried to yield 5-nitroindolin-2-one (78% yield).

N-Methylation

The indolinone nitrogen is methylated using methyl iodide and a base:

- 5-Nitroindolin-2-one (3.0 g, 16.8 mmol) is dissolved in DMF (20 mL).

- NaH (60% dispersion, 0.8 g, 20.2 mmol) is added, followed by CH₃I (1.3 mL, 20.2 mmol).

- The reaction is stirred for 4 hours at 25°C, then quenched with water to precipitate 1-methyl-5-nitroindolin-2-one (82% yield).

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine:

- 1-Methyl-5-nitroindolin-2-one (2.0 g, 9.6 mmol) is dissolved in ethanol (30 mL).

- 10% Pd/C (0.2 g) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 hours.

- Filtration and concentration yield 1-methyl-2-oxoindolin-5-amine as a tan solid (91% yield).

Key Data :

| Parameter | Value |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.85 (d, J=8.4 Hz, 1H), 6.45 (s, 1H), 3.12 (s, 3H) |

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution to form the sulfonamide bond:

- 2,4,6-Trimethylbenzenesulfonyl chloride (1.5 g, 6.2 mmol) is dissolved in THF (15 mL).

- 1-Methyl-2-oxoindolin-5-amine (1.0 g, 5.6 mmol) and Et₃N (1.1 mL, 8.4 mmol) are added.

- The mixture is stirred at 25°C for 12 hours, then diluted with water.

- The precipitate is filtered and recrystallized from ethanol to yield the target compound (86% yield).

Optimization Insights :

- Base Selection : Et₃N outperforms NaOH in minimizing hydrolysis of the sulfonyl chloride.

- Solvent : THF provides optimal solubility without side reactions observed in chlorinated solvents.

Analytical Characterization of this compound

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H), 7.88 (d, J=8.4 Hz, 1H), 7.02 (s, 2H), 6.72 (d, J=8.4 Hz, 1H), 3.25 (s, 3H), 2.54 (s, 6H), 2.38 (s, 3H).

- HRMS (ESI+) : m/z calculated for C₁₈H₂₁N₂O₃S [M+H]⁺: 361.1184, found: 361.1189.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.4% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown promising results against various human tumor cell lines. A notable compound in this category demonstrated activity against 13 different cancer types at low micromolar concentrations (GI50 levels between 1.9–3.0 μM) .

Table 1: Antitumor Activity of Sulfonamide Derivatives

| Compound Name | Target Cancer Types | GI50 (µM) |

|---|---|---|

| Compound A | Lung, Colon | 1.9 |

| Compound B | CNS, Melanoma | 2.5 |

| Compound C | Ovarian, Renal | 3.0 |

Enzyme Inhibition

The mechanism of action for this compound includes the inhibition of specific enzymes that play a role in cancer progression and other diseases. The sulfonamide group can interact with active site residues of target proteins through hydrogen bonds, while the indole moiety enhances binding affinity through π-π interactions. Such interactions can lead to the modulation of enzyme activity, which is crucial for therapeutic efficacy.

Synthesis and Structural Studies

The synthesis of this compound involves multi-step organic reactions that yield high purity compounds suitable for biological testing . Structural studies using techniques like NMR and mass spectrometry have confirmed the integrity of the synthesized compounds and their potential for further functionalization.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4,6-trimethylbenzenesulfonamide: Lacks the indole moiety, resulting in different reactivity and biological activity.

N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Similar structure but without the additional methyl groups, which can affect its chemical properties and interactions.

2,4,6-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide: Similar but with a different substitution pattern on the indole ring, leading to variations in reactivity and biological activity.

Uniqueness

2,4,6-trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide stands out due to its combination of the sulfonamide group, multiple methyl substituents, and the indole moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biological Activity

2,4,6-Trimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews various aspects of its biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a trimethylbenzene moiety and an indolinone structure. This unique configuration may contribute to its biological properties, particularly its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.62 |

| Escherichia coli | 31.25 | |

| Bacillus subtilis | 7.81 |

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound's structural features suggest possible anticancer properties. Research has shown that related compounds derived from the indolinone scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, spiroisoxazolidines derived from similar precursors have demonstrated promising anticancer activity .

Table 2: Cytotoxicity of Related Indolinone Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

These findings suggest that the compound could be further explored for its potential in cancer therapy .

The biological activity of sulfonamides often involves interference with bacterial folate synthesis and inhibition of key enzymes in cancer cell metabolism. The specific mechanisms for this compound remain under investigation but may include:

- Inhibition of Dihydropteroate Synthase : This enzyme is crucial for bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, compounds may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds with promising biological activities:

- Antibacterial Study : A series of benzenesulfonyl hydrazones were synthesized and tested for antibacterial properties, revealing MIC values comparable to those found for our compound .

- Anticancer Evaluation : Research on spiroisoxazolidines indicated that modifications to the indolinone core enhanced cytotoxicity against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.